Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate
Description
Properties
CAS No. |
35341-45-8 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)8-5-3-4-7-11(8)9(14(18)20-2)6-10(15)12(7)16/h3-6H,15-16H2,1-2H3 |
InChI Key |
AIIMYONIXNTBKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=CC(=C2N)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate typically involves the following steps:
Nitration: Naphthalene is nitrated to form 3,4-dinitronaphthalene.
Reduction: The nitro groups in 3,4-dinitronaphthalene are reduced to amino groups, yielding 3,4-diaminonaphthalene.
Esterification: The carboxylic acid groups are esterified with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate is a chemical compound with applications in scientific research, including its use as a building block for synthesizing complex organic molecules, as a fluorescent probe in biological imaging, in drug development, and in the production of dyes and pigments. The positioning of the amino and ester groups gives it unique chemical reactivity and biological activity compared to its isomers, allowing for specific interactions with molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the following steps:
- Nitration: Naphthalene is nitrated to form 3,4-dinitronaphthalene.
- Reduction: The nitro groups in 3,4-dinitronaphthalene are reduced to amino groups, yielding 3,4-diaminonaphthalene.
- Esterification: The carboxylic acid groups are esterified with methanol to form this compound.
Industrial Production Methods
Industrial production follows similar synthetic routes on a larger scale, using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. These reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
- Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Major products formed include nitroso or nitro derivatives.
- Reduction: The ester groups can be reduced to alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. Major products formed include alcohol derivatives.
- Substitution: The amino groups can participate in nucleophilic substitution reactions. Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions, leading to the formation of acylated or sulfonated derivatives.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry:
- Chemistry: It is used as a building block for synthesizing complex organic molecules.
- Biology: It is investigated for its potential as a fluorescent probe in biological imaging.
- Medicine: It is studied for potential use in drug development, particularly for targeting specific enzymes or receptors.
- Industry: It is utilized in the production of dyes and pigments because of its chromophoric properties.
Mechanism of Action
The mechanism of action of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate with analogous compounds:
Note: Molecular weight calculated based on inferred structure.
Research Findings and Trends
- Biological Potential: Pyrimidine dicarboxylates demonstrate antiviral and anticancer activity , suggesting that the target compound’s amino groups could be leveraged for similar bioapplications after structural optimization.
Biological Activity
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate (DMAD) is an organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene ring with two amino groups and two carboxylate groups, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of DMAD, including its antimicrobial properties, structural characteristics, and potential applications in pharmaceuticals.
- Molecular Formula : C₁₄H₁₅N₂O₄
- Molecular Weight : 274.27 g/mol
- Boiling Point : Approximately 523.1°C
- Density : 1.345 g/cm³
The structure of DMAD allows it to form hydrogen bonds and interact with various biological macromolecules, making it a versatile candidate for drug development targeting specific enzymes or receptors .
Antimicrobial Activity
Research indicates that DMAD exhibits significant antimicrobial properties. A study highlighted that derivatives of 1,8-diaminonaphthalene, including DMAD, showed enhanced antimicrobial activity compared to reference drugs. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential cellular processes .
Case Studies
- Study on Antimicrobial Derivatives :
-
Protein Binding Studies :
- Objective : To assess the interaction of DMAD with proteins and enzymes.
- Methods : Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy were employed.
- Results : DMAD demonstrated effective binding to various proteins, suggesting its utility in therapeutic applications where modulation of protein function is desired .
Structural Similarities and Comparisons
DMAD shares structural similarities with other naphthalene derivatives which can influence its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl 4,5-diaminonaphthalene-1,8-dicarboxylate | C₁₄H₁₅N₂O₄ | Different position of amino groups |
| Naphthalene-1,8-dicarboxylic acid | C₁₂H₈O₄ | Lacks amino groups but retains dicarboxylic nature |
| 3-Aminonaphthalene-1,8-dicarboxylic acid | C₁₂H₉N₃O₄ | Contains only one amino group |
The unique arrangement of functional groups in DMAD enhances its reactivity compared to similar compounds .
Potential Applications in Pharmaceuticals
Due to its structural characteristics and biological activity, DMAD holds promise for various pharmaceutical applications:
- Drug Development : Its ability to interact with biological macromolecules positions DMAD as a candidate for designing drugs that target specific pathways or enzymes.
- Antimicrobial Agents : The demonstrated antimicrobial properties make it a potential lead compound for developing new antibiotics or antifungal agents.
Q & A
Q. What are the recommended synthetic routes for Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate, and how can purity be optimized during synthesis?
Methodological Answer:
- Route Selection : Start with naphthalene derivatives functionalized at the 1,8-positions. A two-step process involving esterification followed by diamination is common. For esterification, use methanol under acidic catalysis (e.g., H₂SO₄). For diamination, employ ammonia or alkylamines under controlled temperature (60–80°C) to avoid over-substitution .
- Purity Optimization :
- Separation Techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) to isolate the product. Membrane separation technologies (e.g., nanofiltration) can further remove low-molecular-weight impurities .
- Process Control : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of ammonia to prevent side reactions like triamination.
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The 1,8-ester groups show deshielded signals at δ 3.8–4.1 ppm (¹H) and δ 165–170 ppm (¹³C). Diamino protons appear as broad singlets (δ 5.5–6.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺. Fragmentation patterns validate the ester and amine groups.
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity. UV detection at 254 nm identifies aromatic intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods or local exhaust ventilation to minimize inhalation risks (Category 4 acute toxicity) . Wear nitrile gloves and lab coats to prevent dermal contact.
- Storage : Store in sealed glass containers at <25°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
- Emergency Measures : Equip labs with eyewash stations and safety showers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Parameters : Optimize geometry using B3LYP/6-31G(d). Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Reactivity Insights :
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Data Triangulation :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (toluene) at 25°C and 50°C. Use gravimetric analysis for precision.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results to computational predictions of hydrolysis susceptibility .
- Contradiction Analysis : If discrepancies persist, evaluate solvent purity (e.g., peroxide levels in ethers) or crystallization history (amorphous vs. crystalline forms) .
Q. How can reaction conditions be optimized to minimize by-products during the diamination step?
Methodological Answer:
- Factorial Design : Use a 2³ factorial experiment to test variables:
- Process Simulation : Apply Aspen Plus® to model heat and mass transfer, ensuring uniform mixing and avoiding hotspots that promote side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
